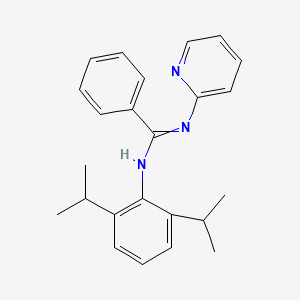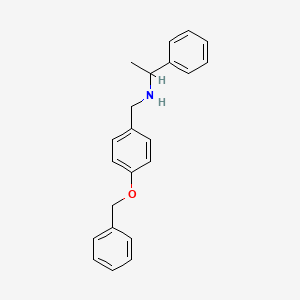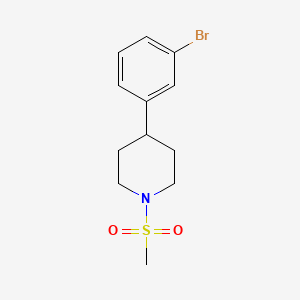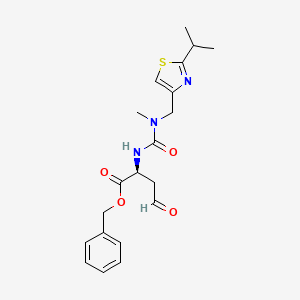![molecular formula C16H10F2N4O4 B11829354 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their unique properties and wide range of applications in various fields such as chemistry, biology, and medicine. The 1,2,3-triazole moiety is particularly important due to its stability, ability to mimic amide bonds, and inert nature .
Preparation Methods
The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester can be achieved through various synthetic routesThis reaction is highly regioselective and yields high amounts of the desired product . The reaction typically involves the use of copper(I) iodide as a catalyst and a base such as sodium ascorbate .
Chemical Reactions Analysis
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in the study of enzyme inhibition and protein-ligand interactions . Additionally, it is used in the development of new materials in the field of materials science .
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester can be compared with other similar compounds such as 1H-1,2,4-triazole-3-carboxylic acid derivatives . While both classes of compounds share the triazole moiety, the specific substitutions on the triazole ring can lead to differences in their chemical properties and biological activities . The presence of the 2,6-difluorophenyl and 4-nitrophenyl groups in the compound of interest makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C16H10F2N4O4 |
|---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
(4-nitrophenyl) 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C16H10F2N4O4/c17-13-2-1-3-14(18)12(13)8-21-9-15(19-20-21)16(23)26-11-6-4-10(5-7-11)22(24)25/h1-7,9H,8H2 |
InChI Key |
QUQGSASFJHGKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-Chlorophenyl)ethylideneamino]guanidine](/img/structure/B11829281.png)



![Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11829300.png)
![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)


![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate](/img/structure/B11829333.png)

